3-[6-(3-CARBOXY-2-METHYLPHENYL)-1,3,5,7-TETRAOXO-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOL-2-YL]-2-METHYLBENZOIC ACID
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Overview
Description
3-[6-(3-CARBOXY-2-METHYLPHENYL)-1,3,5,7-TETRAOXO-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOL-2-YL]-2-METHYLBENZOIC ACID is a complex organic compound characterized by its unique structure, which includes multiple carboxylic acid groups and a pyrroloisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(3-CARBOXY-2-METHYLPHENYL)-1,3,5,7-TETRAOXO-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOL-2-YL]-2-METHYLBENZOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 3-carboxy-2-methylphenyl derivatives with pyrroloisoindole intermediates under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[6-(3-CARBOXY-2-METHYLPHENYL)-1,3,5,7-TETRAOXO-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOL-2-YL]-2-METHYLBENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce hydroxylated or aminated analogs .
Scientific Research Applications
3-[6-(3-CARBOXY-2-METHYLPHENYL)-1,3,5,7-TETRAOXO-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOL-2-YL]-2-METHYLBENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for manufacturing other chemical products
Mechanism of Action
The mechanism of action of 3-[6-(3-CARBOXY-2-METHYLPHENYL)-1,3,5,7-TETRAOXO-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOL-2-YL]-2-METHYLBENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids: These compounds share similar structural features and are studied for their biological activities.
Imidazole derivatives: These compounds also exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
3-[6-(3-CARBOXY-2-METHYLPHENYL)-1,3,5,7-TETRAOXO-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOL-2-YL]-2-METHYLBENZOIC ACID is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its multiple functional groups and complex ring system make it a versatile compound for various research applications .
Properties
IUPAC Name |
3-[2-(3-carboxy-2-methylphenyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N2O8/c1-11-13(25(33)34)5-3-7-19(11)27-21(29)15-9-17-18(10-16(15)22(27)30)24(32)28(23(17)31)20-8-4-6-14(12(20)2)26(35)36/h3-10H,1-2H3,(H,33,34)(H,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSIKWWROXUSKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=CC(=C5C)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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